![molecular formula C8H8N2 B1199643 1-Metil-1H-pirrolo[2,3-b]piridina CAS No. 27257-15-4](/img/structure/B1199643.png)

1-Metil-1H-pirrolo[2,3-b]piridina

Descripción general

Descripción

1-Methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the following chemical formula: C9H8N2O2 . It belongs to the class of pyrrolopyridines and exhibits intriguing structural features. The compound’s systematic name is Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate .

Synthesis Analysis

The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine involves several methods, including cyclization reactions, condensations, and functional group transformations. Researchers have explored both traditional and novel synthetic routes to access this compound. For instance, one approach utilizes the condensation of appropriate precursors to form the pyrrolopyridine ring system. Further optimization and scalability are areas of ongoing investigation .

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused with a pyridine ring. The methyl group at position 1 enhances the compound’s stability and influences its reactivity. The precise arrangement of atoms and bond angles significantly impacts its properties and interactions with other molecules. Researchers employ techniques such as X-ray crystallography and NMR spectroscopy to elucidate the exact geometry of this compound .

Chemical Reactions Analysis

1-Methyl-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions, including substitution, oxidation, and cyclization processes. Functionalization of the pyrrolopyridine scaffold allows access to diverse derivatives with potential biological activities. Researchers have explored coupling reactions, cross-couplings, and metal-catalyzed transformations to modify this core structure. These reactions serve as building blocks for drug discovery and material science .

Aplicaciones Científicas De Investigación

Terapéutica contra el cáncer

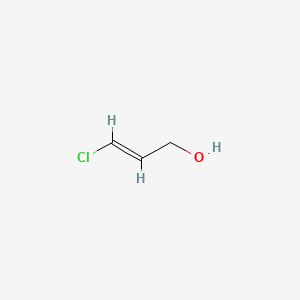

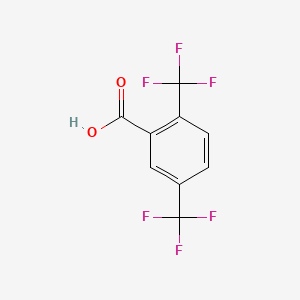

1-Metil-1H-pirrolo[2,3-b]piridina: los derivados se han identificado como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR), que desempeña un papel crucial en varios tipos de cánceres {svg_1}. Estos derivados son prometedores para inhibir la proliferación de células cancerosas y podrían servir como compuestos líderes para el desarrollo de nuevas terapias contra el cáncer.

Manejo de la diabetes

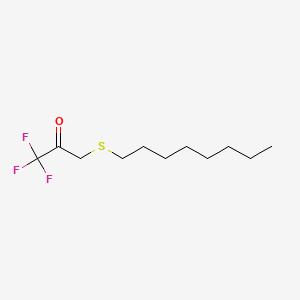

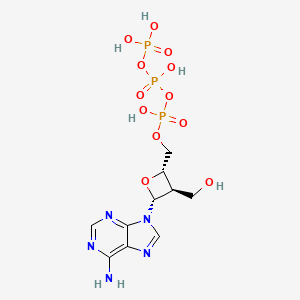

Los compuestos derivados de This compound han demostrado eficacia en la reducción de los niveles de glucosa en sangre {svg_2}. Esto sugiere aplicaciones potenciales en la prevención y el tratamiento de trastornos que implican niveles elevados de glucosa en sangre plasmática, como la diabetes tipo 1 y la dislipidemia diabética.

Fármacos antiepilépticos

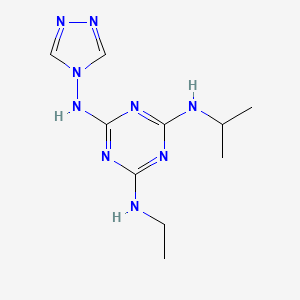

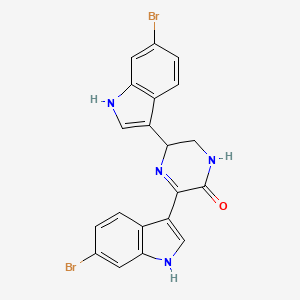

Los análogos del pirrol y la pirrolidina, que incluyen estructuras de This compound, se han destacado por sus propiedades antiepilépticas y anticonvulsivas {svg_3}. Esto abre vías para el desarrollo de nuevos medicamentos para controlar la epilepsia.

Productos químicos agrícolas

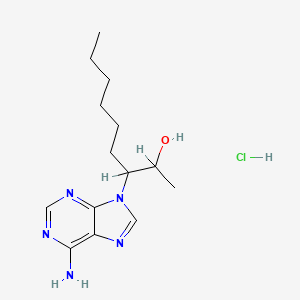

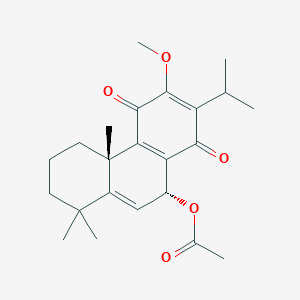

Si bien no se citan aplicaciones específicas en la agricultura, la clase más amplia de derivados de pirrolopirazina, a la que pertenece This compound, es reconocida por su posible uso en la agricultura {svg_4}. Esto podría implicar el desarrollo de nuevos agroquímicos para la protección o mejora de los cultivos.

Ciencia de los materiales

En la ciencia de los materiales, This compound y sus derivados podrían utilizarse en la síntesis de moléculas orgánicas complejas {svg_5}. Estos compuestos pueden servir como bloques de construcción para crear nuevos materiales con propiedades específicas.

Mecanismo De Acción

The specific mechanism of action for 1-Methyl-1H-pyrrolo[2,3-b]pyridine depends on its context and intended application. In drug development, researchers investigate its interactions with biological targets, such as enzymes, receptors, or nucleic acids. Understanding the binding modes and molecular recognition events is crucial for designing potent therapeutic agents. Further studies are needed to unravel its precise mode of action .

Análisis Bioquímico

Biochemical Properties

1-Methyl-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . The interaction between 1-Methyl-1H-pyrrolo[2,3-b]pyridine and FGFRs involves binding to the receptor’s tyrosine kinase domain, leading to inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can result in reduced cell proliferation and migration, making 1-Methyl-1H-pyrrolo[2,3-b]pyridine a promising candidate for cancer therapy.

Cellular Effects

1-Methyl-1H-pyrrolo[2,3-b]pyridine has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, particularly breast cancer 4T1 cells, 1-Methyl-1H-pyrrolo[2,3-b]pyridine inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells. The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of FGFRs and other related proteins .

Molecular Mechanism

The molecular mechanism of action of 1-Methyl-1H-pyrrolo[2,3-b]pyridine involves its binding interactions with biomolecules, particularly FGFRs. The compound acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFRs . This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby blocking the activation of downstream signaling pathways. Additionally, 1-Methyl-1H-pyrrolo[2,3-b]pyridine may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that 1-Methyl-1H-pyrrolo[2,3-b]pyridine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and migration

Dosage Effects in Animal Models

The effects of 1-Methyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces metastasis without causing significant toxicity . At higher doses, 1-Methyl-1H-pyrrolo[2,3-b]pyridine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

1-Methyl-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 1-Methyl-1H-pyrrolo[2,3-b]pyridine may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of 1-Methyl-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 1-Methyl-1H-pyrrolo[2,3-b]pyridine may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s overall bioactivity and therapeutic potential.

Subcellular Localization

1-Methyl-1H-pyrrolo[2,3-b]pyridine exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Additionally, 1-Methyl-1H-pyrrolo[2,3-b]pyridine may undergo post-translational modifications that direct it to specific organelles or compartments within the cell . These localization signals are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Propiedades

IUPAC Name |

1-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-6-4-7-3-2-5-9-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOCBNCKNQJAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342576 | |

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27257-15-4 | |

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these novel 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives exert their anti-tumor effects?

A1: Research indicates that specific 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives, particularly compounds 1f, 3f, and 1l, exhibit anti-tumor activity by acting as cyclin-dependent kinase 1 (CDK1) inhibitors []. This inhibition leads to a cascade of downstream effects, including:

Q2: What is the impact of combining these novel derivatives with existing chemotherapeutic agents like paclitaxel?

A2: Studies show that combining the 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivative 3f with paclitaxel results in a synergistic cytotoxic effect on DMPM cells []. This synergistic effect translates to an enhanced apoptotic response compared to either treatment alone, suggesting a potential for improved therapeutic outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(2,4-Dimethylphenyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1199563.png)

![17-(3-methoxypropyl)-13-(oxolan-2-ylmethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1199568.png)

![5-[4-(Diphenylmethyl)-1-piperazinyl]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1199571.png)

![2-[(1,5-Dimethyl-2-benzimidazolyl)amino]ethanol](/img/structure/B1199572.png)

![N,N-dimethyl-N'-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanimidamide](/img/structure/B1199576.png)

![(9S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol](/img/structure/B1199579.png)